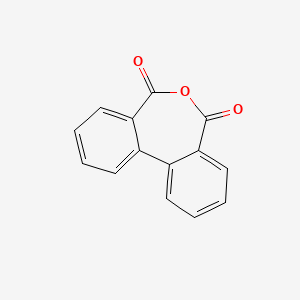

Diphenic anhydride

説明

Scope and Significance of Diphenic Anhydride (B1165640) in Contemporary Chemical Science

Diphenic anhydride, a cyclic dicarboxylic anhydride, has emerged as a compound of significant interest in modern chemical research. Its rigid, C2-symmetric biphenyl (B1667301) backbone provides a unique structural scaffold that is both conformationally constrained and amenable to functionalization. This combination of features makes it a valuable component in the design and synthesis of complex molecular architectures.

This compound serves as a pivotal organic building block, a foundational molecule used for the modular construction of more complex compounds. alfa-chemistry.comsigmaaldrich.com Its utility stems from the reactivity of the anhydride group, which can readily undergo reactions with various nucleophiles such as amines, alcohols, and hydrazines. This reactivity allows for its incorporation into a diverse array of larger molecules. researchgate.net

One of the primary roles of this compound in synthesis is as a precursor to diphenic acid derivatives. researchgate.net For example, it reacts with amines to form diphenamic acids (mono-amides) or diphenimides (cyclic imides), depending on the reaction conditions. These derivatives are not merely simple products; they often act as key intermediates for synthesizing more elaborate target compounds. researchgate.net The reaction of this compound with hydrazine (B178648), for instance, leads to the formation of a racemic cyclic monohydrazide, a precursor to diazocine derivatives which are noted for their axial chirality. researchgate.net

The strategic use of this compound allows chemists to construct complex molecular frameworks with a high degree of control. alfa-chemistry.com Its bifunctional nature is a key aspect of its utility, enabling it to link molecular fragments or to serve as the foundation for building heterocyclic systems. thechemco.com Researchers have employed it in the synthesis of bihelical compounds and ligands designed for cation extraction, highlighting its role in creating molecules with specific three-dimensional structures and functions. researchgate.net

| Product Class | Reactant(s) | Significance of Product |

|---|---|---|

| Diphenic Acid Monohydroxamides | Hydroxylamines | Exhibit inhibitory activity against E. coli DNA gyrase. researchgate.net |

| Diazocine Derivatives | Hydrazine | Molecules possessing axial chirality, useful in asymmetric synthesis. researchgate.net |

| Macrocyclic Ligands | 1-aza-18-crown-6 | Used in cation extraction and transport experiments. researchgate.net |

| Dibenz[c,e]azepine-diones | Aromatic amines | Formation of seven-membered heterocyclic ring systems. researchgate.net |

The applications of this compound and its derivatives extend across multiple scientific disciplines, demonstrating its versatility.

Organic Chemistry: In synthetic organic chemistry, this compound is valued for its ability to introduce the biphenyl-2,2'-dicarboxylate moiety into molecules. This structural unit is of interest for creating ligands for catalysis and for studying atropisomerism—a type of stereoisomerism arising from restricted rotation about a single bond. The synthesis of diazocine derivatives from this compound is a prime example of its use in exploring and creating axially chiral molecules. researchgate.net

Materials Science: The rigid structure of this compound makes it an attractive component for the development of new materials. guidechem.com Its derivatives have been used to create polymers, including two-dimensional (2D) coordination polymers. researchgate.net The defined geometry of the diphenic scaffold can impart specific properties to these materials, such as thermal stability or unique optical characteristics. Anhydrides, in general, are important intermediates for producing polyester (B1180765) resins and other polymers. thechemco.comchemicalbook.com The principles of using anhydrides like phthalic anhydride to create plasticizers and resins can be extended to this compound for the synthesis of specialty polymers with tailored properties. greenchemindustries.commohebbaspar.com

Biomedical Research: A significant area of application for this compound derivatives is in biomedical research and drug discovery. guidechem.com The diphenic acid moiety is found in various biologically active compounds. researchgate.net For example, diphenic acid monohydroxamides synthesized from the anhydride have shown inhibitory activity against bacterial enzymes like E. coli DNA gyrase, suggesting potential for antibiotic development. researchgate.net Furthermore, derivatives of diphenic acid are being investigated for their therapeutic potential against chronic diseases, including cancer. guidechem.com The ability to easily synthesize a variety of amides and esters from this compound facilitates the creation of libraries of compounds for biological screening. researchgate.netguidechem.com

| Research Field | Application/Derivative Type | Specific Example/Finding |

|---|---|---|

| Organic Chemistry | Asymmetric Synthesis | Precursor for axially chiral diazocine derivatives. researchgate.net |

| Materials Science | Coordination Polymers | Used in the synthesis of 2D coordination polymers with zinc. researchgate.net |

| Biomedical Research | Enzyme Inhibition | Diphenic acid monohydroxamides inhibit E. coli DNA gyrase. researchgate.net |

| Biomedical Research | Drug Discovery | Derivatives are explored as potential treatments for chronic diseases. guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzo[d][2]benzoxepine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSGJTANVBJFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064094 | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-13-1 | |

| Record name | Diphenic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diphenic Anhydride and Its Derivatives

Established Synthetic Pathways and Mechanistic Investigations

The cyclodehydration of diphenic acid (2,2'-biphenyldicarboxylic acid) is a cornerstone method for synthesizing diphenic anhydride (B1165640). This process involves the intramolecular elimination of a water molecule from the two carboxylic acid groups to form the cyclic anhydride.

Refined Procedures: Historically, diphenic acid has been prepared through various routes, including the reduction of diazotized anthranilic acid with cuprous solutions orgsyn.orgorgsyn.org, Ullmann coupling of potassium o-bromobenzoate, and oxidation of phenanthrene (B1679779) orgsyn.org. Once synthesized, diphenic acid can be converted to diphenic anhydride. A common approach involves heating diphenic acid, often in the presence of a dehydrating agent or under conditions that promote water removal. For instance, procedures involve washing the crude product with alcohol and ether, yielding a product with a melting point around 222–224°C dokumen.pub. More contemporary methods utilize carbodiimides, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as chemical fuels to effect cyclodehydration. This reaction leads to the formation of diphenic anhydrides, reducing the torsional angle about the biaryl bond by approximately 45° chemrxiv.orgnsf.gov. These carbodiimide-mediated reactions can be monitored by in situ IR spectroscopy, observing characteristic carbonyl stretching modes for the anhydride nsf.gov.

Reaction Kinetics: Investigations into the reaction kinetics of diphenic acid cyclodehydration have been conducted using various acid catalysts, including methanesulfonic acid, sulfuric acid, polyphosphoric acid, and trifluoromethanesulfonic acid open.ac.uk. Studies have measured rate constants and identified cyclodehydration products by varying the electrophilicity of both the substrate and the electrophile open.ac.uk. Furthermore, Hammett plots have been employed to calculate p values, and deuterium (B1214612) isotope effects have been explored, although none were observed in certain studies open.ac.uk. The carbodiimide-mediated cyclodehydration also allows for the derivation of kinetic parameters, including yields and lifetimes, under specific reaction conditions chemrxiv.orgnsf.gov.

Table 1: Representative Procedures for Diphenic Acid Synthesis and Conversion to this compound

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference(s) |

| Diphenic Acid Synthesis (Diazotization) | Anthranilic acid | NaNO₂, HCl, Cu₂SO₄/NH₄OH, Hydroxylamine | 72–91 | 222–228 | orgsyn.orgorgsyn.org |

| Diphenic Acid Synthesis (Phenanthrene Ox.) | Phenanthrene | Peracetic acid oxidation | 73–85 | 220–223 | orgsyn.org |

| Cyclodehydration (Thermal/Acidic) | Diphenic Acid | Heating, washing with alcohol/ether | N/A | 222–224 | dokumen.pub |

| Cyclodehydration (Carbodiimide) | Diphenic Acid | EDC (chemical fuel), D₂O:acetone-d₆ | N/A | N/A | chemrxiv.orgnsf.gov |

While less commonly cited for the direct synthesis of this compound compared to the cyclodehydration of diphenic acid, the reaction between phthalic anhydride and phenols has been noted as a potential route under specific conditions ontosight.ai. This reaction class is more widely recognized for the synthesis of phthalein dyes, such as phenolphthalein (B1677637), which involves the condensation of phthalic anhydride with phenol (B47542), typically catalyzed by strong acids like sulfuric acid sdstate.eduvedantu.comzbaqchem.com. In these reactions, the phenol acts as a nucleophile, attacking the carbonyl carbon of the phthalic anhydride, followed by dehydration. The specific conditions required to selectively yield this compound from this condensation are not detailed in the provided search results, but the general principle involves electrophilic aromatic substitution followed by cyclization.

Novel and Emerging Synthetic Routes

A significant advancement in the synthesis of diphenic anhydrides involves rhodium-catalyzed oxidative dimeric cyclization of aromatic acids acs.orgnih.govrsc.orgacs.org. This methodology offers a one-pot approach to construct complex polycyclic frameworks, including diphenic anhydrides, from readily available aromatic carboxylic acids acs.orgacs.org.

Table 2: Rhodium-Catalyzed Oxidative Dimeric Cyclization for this compound Synthesis

| Starting Material Type | Catalyst System | Oxidant/Additive | Key Transformation | Product Type | Yield Range | Reference(s) |

| Aromatic Acids | Rhodium catalyst (e.g., [RhCp*Cl₂]₂) | Silver salt (e.g., Ag₂CO₃, AgNTf₂) | Oxidative Dimeric Cyclization, C-H activation, Dehydration | Diphenic Anhydrides | Moderate to Good | acs.orgrsc.orgacs.org |

| Aromatic Acids | Rhodium catalyst | Silver carbonate (Ag₂CO₃) | Oxidative Dimeric Cyclization | Diphenic Anhydrides | 45% (for 3a) | rsc.org |

| Aromatic Acids | Rhodium catalyst | Silver salt (AgNTf₂) | Oxidative Dimeric Cyclization, Intramolecular Dehydration | Diphenic Anhydrides | Moderate to Good | rsc.orgacs.org |

The rhodium-catalyzed oxidative dimeric cyclization proceeds via a mechanism that prominently features carboxyl-assisted C-H activation acs.orgnih.govrsc.orgacs.org. In this process, the carboxylic acid group acts as an internal directing group, facilitating the ortho-selective C-H bond activation by the rhodium catalyst scielo.bracs.orgsci-hub.se. This activation is often described as a "carboxyl-assisted 2-fold C–H activation," where two molecules of the aromatic acid undergo coupling acs.orgacs.org. Following the C-H activation, the reaction typically involves intramolecular Friedel–Crafts acylation or, more relevant to this compound formation, intramolecular dehydration reactions acs.orgacs.org. The rhodium catalyst is believed to cycle between different oxidation states (e.g., Rh(I)/Rh(III)/Rh(IV)) sci-hub.se, with silver salts often serving as oxidants to regenerate the active Rh(III) species rsc.orgacs.org.

Additives play a critical role in controlling the chemoselectivity of these rhodium-catalyzed reactions, dictating whether fluorenone-4-carboxylic acids or diphenic anhydrides are formed rsc.orgacs.org. Specifically, silver salts, such as silver triflate (AgNTf₂), are crucial. In the presence of AgNTf₂, the reaction pathway favors intramolecular Friedel–Crafts acylation, leading to fluorenone-4-carboxylic acids rsc.org. Conversely, in the absence of AgNTf₂ or under different silver salt conditions (e.g., Ag₂CO₃), the reaction proceeds via intramolecular dehydration, yielding diphenic anhydrides rsc.orgacs.org. This highlights the delicate balance of catalytic species and additives in directing the reaction towards the desired product. For example, a 45% yield of a this compound derivative (3a) was observed in the presence of Ag₂CO₃ rsc.org. Furthermore, other additives, such as Lewis acids, can also influence the chemoselectivity rsc.org.

Transient Intramolecular Anhydride Formation from Substituted Diphenic Acids

A key area of research involves the formation of transient intramolecular anhydrides from substituted diphenic acids. This process is driven by external chemical fuels and leads to dynamic changes in molecular conformation.

Chemical Fuel-Driven Conformational Changes

Research has demonstrated that substituted diphenic acids can undergo out-of-equilibrium changes in their dihedral angle when treated with a carbodiimide (B86325) chemical fuel, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) chemrxiv.orgnsf.govosti.govresearchgate.netosti.govresearchgate.net. This reaction results in the formation of corresponding diphenic anhydrides, which effectively reduce the torsional angle about the biaryl bond by approximately 45°, irrespective of substitution chemrxiv.orgnsf.govosti.govresearchgate.netosti.govresearchgate.net. This conformational change, driven by the chemical fuel, mimics dynamic geometry changes observed in biological systems, offering a simple molecular platform for such studies chemrxiv.orgnsf.govosti.gov. The reaction tolerates steric hindrance near the biaryl bond, although the formation of transient byproducts can complicate quantitative analysis chemrxiv.orgresearchgate.netosti.govresearchgate.net.

The mechanism involves the reaction of carboxylic acid groups with the carbodiimide fuel to form transient anhydrides. These anhydrides are susceptible to hydrolysis, regenerating the original carboxylic acids, thus creating a dynamic cycle chemrxiv.orgscispace.com. This fuel-driven process can lead to out-of-equilibrium states, imparting temporal control that is not achievable at thermodynamic equilibrium chemrxiv.orgnsf.govosti.gov.

Kinetic Studies and Reaction Lifetime Derivations

For instance, studies have investigated the effect of carbodiimide concentration on the anhydride concentration and the time required for the system to recover to its starting state nsf.gov. The rate-limiting step for molecular rotation in related systems has been identified as anhydride formation, with the rate being proportional to fuel concentration scispace.com. The kinetic parameters obtained from these studies are essential for designing more sophisticated systems that incorporate diphenic acid units osti.gov.

Table 1: Dihedral Angles of Diphenic Acids and Their Anhydrides

| Compound Type | Biaryl Dihedral Angle (φ) | Change in Dihedral Angle (Δφ) | Reference |

|---|---|---|---|

| Diphenic Acid | ~82° - 91° | - | chemrxiv.org |

Note: Dihedral angles are approximate and based on DFT calculations.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, focusing on reducing environmental impact and enhancing efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A significant trend in green chemistry is the development of solvent-free or environmentally benign solvent systems for chemical synthesis nih.govjocpr.compharmafeatures.comresearchgate.netijrpr.comjocpr.compitt.edu. Eliminating or minimizing the use of volatile organic solvents (VOCs) reduces environmental pollution, waste generation, and exposure risks nih.govjocpr.compharmafeatures.comresearchgate.netijrpr.com. Solvent-free methods can enhance reaction efficiency by promoting direct interaction between reactants, leading to higher reaction rates and improved yields ijrpr.com.

Techniques such as mechanochemical activation (grinding or ball milling) and thermal activation are employed to facilitate solvent-free reactions pharmafeatures.comresearchgate.netijrpr.com. For example, grinding techniques can be used for condensation reactions, offering advantages in yield, selectivity, and simplicity jocpr.com. Thermal activation, particularly when combined with microwave irradiation, can accelerate reaction rates and is compatible with a wide range of transformations pharmafeatures.com. Water, supercritical CO2, and bio-based solvents are also considered environmentally benign alternatives to traditional organic solvents nih.govjocpr.compitt.edu.

Catalytic Systems for Enhanced Efficiency and Reduced Waste

Catalysis plays a pivotal role in green chemistry by enabling reactions to occur under milder conditions, reducing energy consumption, and minimizing waste nih.govevonik.comalliedacademies.org. Catalysts promote desired reactions selectively, suppressing unwanted side reactions and thereby increasing atom economy and reducing by-products nih.govalliedacademies.orgsphinxsai.com.

For the synthesis of cyclic anhydrides, including potentially this compound, catalytic systems using mild Lewis acids in conjunction with coupling agents like dialkyl dicarbonates have been developed researchgate.net. These systems operate under mild conditions, offering high yield and selectivity, and are considered sustainable routes researchgate.net. Biocatalysis, utilizing enzymes or whole cells, is another green approach that offers high specificity, efficiency, and operates under mild conditions, reducing energy consumption and hazardous chemical use evonik.comappliedcatalysts.com. The development of efficient catalytic systems is key to achieving greener and more cost-effective chemical processes evonik.comalliedacademies.org.

Compound Name List:

this compound

Diphenic acids

Substituted diphenic acids

N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

O-acylisourea

N-acylurea

Carboxylic acids

Carboxylic anhydrides

Esters

Amides

Oligomers

Macrocycles

Polymers

(Meth)acrylates

Epoxides

Propylene oxide

Cyclohexene (B86901) oxide

Limonene oxide

α-pinene oxide

Adipic acid

Glutaric anhydride

Succinic acid

Succinic anhydride

Itaconic acid

Pimelic acid

Camphoric acid

Methacrylic acid

FDCA (Furan-2,5-dicarboxylic acid)

MeFDCA (Methyl ester of FDCA)

3-nitrophthalic anhydride

Ethyl gallate

Alcohols

Isoamyl alcohol

Methanol

Fusel oil

Quinoxalines

Tetrahydroquinoxaline scaffolds

Imines

Hydroxy naphthyl ketone

Iodo anilines

Schiff bases

Acetanilide

3-bromo-4-hydroxy-5-nitrobenzoic acid (A)

1-phenylpyrrole (B1663985) 2,2′-dicarboxylic acid (1a)

(R,R)-2

(R)-4

ATP

GTP

ATP synthase

Bacterial flagellar motor

Theoretical and Computational Chemistry of Diphenic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of diphenic anhydride (B1165640). These methods, including both ab initio and density functional theory (DFT) approaches, offer a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying medium to large-sized molecules like diphenic anhydride. akj.az DFT calculations, particularly with functionals like B3LYP, have been employed for the full geometrical optimization of the molecule. researchgate.net These optimizations aim to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. google.com

Energetic analysis through DFT provides crucial data on the molecule's stability. researchgate.net Single-point energy calculations, often performed on the optimized geometries with larger basis sets such as cc-pVTZ, yield more accurate energy values. researchgate.netresearchgate.net These energetic data are fundamental for calculating other thermodynamic properties.

A significant application of DFT is the calculation of the standard molar enthalpy of formation (ΔfH°). iaea.org This is often achieved through the use of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. rsc.orguni-rostock.de By using well-characterized reference compounds with known experimental enthalpies of formation, the enthalpy of formation for this compound can be calculated with good accuracy. researchgate.netresearchgate.net For instance, the standard molar enthalpy of formation for gaseous this compound at 298.15 K has been determined to be -(258.4 ± 4.9) kJ·mol⁻¹ through a combination of experimental measurements and theoretical calculations. tandfonline.com Theoretical calculations using isodesmic reactions have shown good agreement with these experimental values. researchgate.netresearchgate.net

The aromaticity of this compound has been a subject of theoretical investigation, comparing it with other oxygen-containing heterocycles and related carbocyclic compounds. researchgate.netpressbooks.pub Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with a system of delocalized π-electrons. Surprisingly, studies suggest that this compound is destabilized to some extent. researchgate.nettandfonline.com This analysis helps to place the electronic properties of this compound within the broader context of aromatic and heterocyclic chemistry.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound.

Conformational Analysis and Torsional Angle Dynamics

Conformational analysis of this compound is crucial for understanding its three-dimensional shape and flexibility. A key feature of the biphenyl (B1667301) moiety is the torsional or dihedral angle between the two phenyl rings. osti.gov DFT geometry optimizations have shown that the formation of the anhydride bridge significantly alters this dihedral angle. nsf.gov In diphenic acid, the precursor to the anhydride, the phenyl rings are nearly orthogonal. osti.govnsf.gov Upon cyclization to form this compound, this torsional angle is reduced by approximately 45 degrees. nsf.govresearchgate.netchemrxiv.org This substantial conformational change highlights the role of the anhydride linkage in "locking" the conformation of the biphenyl system. nih.govscispace.comresearchgate.net

Molecular dynamics simulations can further explore the torsional angle dynamics, providing a picture of how this angle fluctuates over time due to thermal motions. unimi.it These simulations, which solve the classical equations of motion for the atoms in the molecule, can reveal the accessible conformational space and the energy barriers between different conformations. unimi.it

Table 1: Calculated Biaryl Dihedral Angles for Diphenic Acid and this compound

| Compound | Dihedral Angle (φ) |

| Diphenic Acid | ~82-91° |

| This compound | ~37-50° |

Data sourced from DFT calculations at the B97-D3(BJ)/TZV(2d,2p) level. osti.govnsf.govchemrxiv.org

Prediction of Molecular Interactions in Complex Systems

Computational chemistry provides powerful tools to predict and analyze the intricate molecular interactions of this compound and its derivatives within complex chemical systems. These theoretical studies are crucial for understanding phenomena such as self-assembly, host-guest recognition, and the behavior of dynamic molecular structures. By employing methods ranging from semi-empirical calculations to high-level ab initio and density functional theory (DFT), researchers can model molecular geometries, interaction energies, and conformational dynamics that are often difficult to probe experimentally.

Conformational Control in Supramolecular Design

A significant area of research has been the use of the diphenic acid moiety, derived from this compound, as a rigid anchor or "conformational lock" in the design of complex supramolecular architectures. nih.govresearcher.lifescispace.com Theoretical calculations have been instrumental in predicting and rationalizing the formation of specific, highly organized structures.

In one such study, this compound was used as a starting point to synthesize bihelical structures by linking it with amino acids like L-cystine and D-cystine. nih.govscispace.com Molecular orbital calculations were performed to determine the total energy of the potential conformations. nih.govresearchgate.net These calculations supported the experimental finding that linking diphenic acid with chiral cystine derivatives preferentially forms a bihelical ("figure of ∞") topology. In contrast, when linked with an achiral analogue, cystamine (B1669676), a more flexible "U" shaped conformation was predicted and observed. nih.govscispace.com The stability of the bihelical structure is attributed to the formation of compact nine-membered β-turn-like motifs held together by hydrogen bonding. nih.gov The absence of a substituent at the Cα position in the cystamine derivative allows for greater torsional flexibility, leading to the alternative "U" shaped structure. nih.govscispace.com

The predictive power of these computational models was further tested on a composite molecule where diphenic acid was linked to both cystamine and cystine. nih.govscispace.com The theoretical calculations, in conjunction with Circular Dichroism (CD) spectroscopy, successfully predicted a bihelical conformation for this hybrid structure. nih.govscispace.com

Table 1: Theoretical and Experimental Conformations of Diphenic Acid Derivatives

Comparison of computationally predicted and experimentally observed conformations for macrocycles synthesized from this compound precursors.

| Compound Anchor | Linked Moiety | Predicted Conformation (Computational) | Observed Conformation (X-ray/CD) | Reference |

|---|---|---|---|---|

| Diphenic Acid | L-Cystine di-OMe | Bihelical | Bihelical | nih.govscispace.com |

| Diphenic Acid | D-Cystine di-OMe | Bihelical (mirror image of L-cystine product) | Bihelical (mirror image of L-cystine product) | nih.govresearcher.life |

| Diphenic Acid | Cystamine (achiral) | "U" Shaped | "U" Shaped | nih.govscispace.com |

| Diphenic Acid | Cystamine and Cystine | Bihelical | Bihelical | nih.govscispace.com |

Modeling Weak Interactions in Crystalline Solids

The prediction of molecular interactions extends to the solid state, where weak, non-covalent forces dictate crystal packing and properties. In the crystalline material formed by the condensation of this compound and cystine-di-OMe, quantum chemical calculations were employed to analyze the network of intermolecular forces. nih.gov The study revealed that the crystal's rigidity arises not from conventional hydrogen bonds but from a cooperative network of traditionally weak interactions, including C-H···O and N-H···π bonds. nih.gov

Table 2: Calculated Interaction Energies in a this compound-Cystine Derivative Crystal

Quantum chemical calculations of interaction energies associated with various weak hydrogen bonds in the crystal structure of dimethyl 3,12-dioxo-7,8-dithia-4,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-5,10-dicarboxylate (TDA1), a product of this compound.

| Interaction Type | Donor Group | Acceptor Group | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Intermolecular Strong H-Bond | N-H | O=C | -25.547 (for the molecular pair) | nih.gov |

| Intramolecular Weak H-Bond | C-H | O=C | Data not specified for individual bonds | nih.gov |

| Intramolecular Weak H-Bond | N-H | S | Data not specified for individual bonds | nih.gov |

| Intramolecular Weak H-Bond | N-H | π (Benzene ring) | Data not specified for individual bonds | nih.gov |

Dynamics of Molecular Clamps

Computational studies have also been applied to dynamic systems where diphenic acid derivatives function as chemically fueled molecular clamps. osti.govresearchgate.net In these systems, a chemical fuel like a carbodiimide (B86325) induces the formation of a transient this compound, causing a significant conformational change. osti.govresearchgate.net

Gas-phase DFT geometry optimizations were performed to predict the changes in the biaryl dihedral angle (the twist between the two phenyl rings) upon conversion of the diphenic acid to this compound. osti.gov The calculations predicted that anhydride formation would act as a molecular clamp, reducing the twist angle by approximately 45°. osti.govresearchgate.net These predictions were consistent across a range of substituted diphenic acids, demonstrating the robustness of this conformational change. osti.gov The theoretical models provided crucial insights into the structural dynamics of the system, guiding the design of functional, out-of-equilibrium molecular machines. osti.gov

Table 3: Predicted Geometrical Changes in Diphenic Acid Derivatives

DFT-calculated dihedral angles (ϕ) for substituted diphenic acids (DP-Ac) and their corresponding anhydrides (DP-An), showing the change (Δϕ) upon transient anhydride formation.

| Compound | Substituent (R) | ϕacid (°) | ϕanhydride (°) | Δϕ (°) | Reference |

|---|---|---|---|---|---|

| DP-Ac1/DP-An1 | H | 56.3 | 11.4 | 44.9 | osti.gov |

| DP-Ac6/DP-An6 | Ph | 49.6 | 19.9 | 29.7 | osti.gov |

Advanced Spectroscopic and Analytical Characterization in Diphenic Anhydride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including diphenic anhydride (B1165640). byjus.comazooptics.com It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. byjus.commeasurlabs.com

Elucidation of Structural Features and Purity Assessment

NMR spectroscopy is instrumental in confirming the successful synthesis of diphenic anhydride and assessing the purity of the resulting product. byjus.comnih.gov The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons. The chemical shifts and splitting patterns of these signals provide definitive evidence for the biphenyl (B1667301) backbone and the anhydride ring structure. scispace.commdpi.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons and the aromatic carbons, further corroborating the molecular structure. researcher.life

The purity of a this compound sample can be readily determined by examining its NMR spectrum for the presence of signals from impurities or starting materials, such as diphenic acid. nih.gov The integration of the NMR signals allows for the quantification of these components, providing a measure of the sample's purity. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 7.5 - 8.2 | Aromatic Protons |

| ¹³C | ~160 | Carbonyl Carbons (C=O) |

| ¹³C | 120 - 140 | Aromatic Carbons |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Mechanistic Studies using in situ NMR Spectroscopy

In situ NMR spectroscopy is a powerful tool for investigating the mechanisms of reactions involving this compound in real-time. numberanalytics.comnih.gov By monitoring the reaction mixture directly in the NMR tube, researchers can observe the consumption of reactants, the formation of intermediates, and the appearance of products over time. nih.govnsf.gov This technique provides invaluable kinetic and mechanistic data. nih.govnih.gov For instance, the reaction of diphenic acid with a coupling agent to form this compound can be followed by observing the disappearance of the carboxylic acid proton signal and the emergence of new signals corresponding to the anhydride. nsf.gov This allows for the determination of reaction rates and the identification of any transient species that may be involved in the reaction pathway. nsf.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. solubilityofthings.com These techniques are particularly useful for identifying functional groups and monitoring changes in chemical bonding during reactions. solubilityofthings.com

Identification of Carbonyl Stretching Modes

A key feature in the IR and Raman spectra of this compound is the presence of characteristic carbonyl (C=O) stretching vibrations. spectroscopyonline.com Due to the seven-membered ring structure, this compound exhibits two distinct carbonyl stretching bands resulting from symmetric and asymmetric stretching modes. nsf.govspectroscopyonline.com

In the IR spectrum, these bands typically appear at high frequencies. msu.edu The formation of this compound from diphenic acid can be confirmed by the appearance of two peaks around 1775 cm⁻¹ and 1738 cm⁻¹, which are characteristic of the symmetric and asymmetric carbonyl stretching modes of the anhydride. nsf.gov For cyclic anhydrides like this compound, the lower frequency band is generally more intense. spectroscopyonline.com

Interactive Table: Characteristic IR Stretching Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | ~1775 | Strong |

| Symmetric C=O Stretch | ~1738 | Stronger |

| C-O-C Stretch | 1000 - 1300 | Medium-Strong |

Source: nsf.govspectroscopyonline.com

Raman spectroscopy provides complementary information. libretexts.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is well-suited for analyzing non-polar bonds and symmetric vibrations. libretexts.org The carbonyl stretches of this compound are also observable in the Raman spectrum. nih.gov

Monitoring Reaction Progress via Spectroscopic Signatures

IR spectroscopy is a highly effective method for monitoring the progress of chemical reactions involving this compound. numberanalytics.comsolubilityofthings.com The synthesis of this compound from diphenic acid, for example, can be tracked by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the concurrent appearance of the characteristic double carbonyl peaks of the anhydride. youtube.comspectroscopyonline.com This real-time monitoring allows for the optimization of reaction conditions and the determination of reaction endpoints without the need for sample workup. spectroscopyonline.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. researcher.life

When this compound is analyzed by mass spectrometry, it typically shows a molecular ion peak corresponding to its molecular weight (224.21 g/mol ). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used for its analysis. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragments include those corresponding to the loss of CO and CO₂, resulting in characteristic peaks at m/z values such as 180 and 152. nih.gov

Derivatization with this compound is also a strategy used in MS to improve the detection and separation of other molecules, such as alcohols, in complex mixtures. researchgate.netd-nb.info This highlights the utility of this compound as a reagent in analytical chemistry. d-nb.info

Interactive Table: Key Mass Spectrometry Data for this compound

| Technique | m/z Value | Interpretation |

| GC-MS | 224 | Molecular Ion [M]⁺ |

| GC-MS | 180 | [M - CO₂]⁺ |

| GC-MS | 152 | [M - CO₂ - CO]⁺ |

Source: nih.gov

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.

The fragmentation of this compound under electron impact ionization would lead to the formation of various fragment ions. The stability of these fragments dictates the intensity of their corresponding peaks in the mass spectrum. For instance, the loss of a carbonyl group (CO) or a carboxyl group (COOH) are common fragmentation pathways for anhydrides and carboxylic acids. libretexts.org In the case of diphenic acid, a related compound, fragmentation products have been characterized using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation analysis would apply, allowing researchers to deduce its structural features. chemguide.co.uklibretexts.org

Coupling with Chromatographic Methods (LC-MS) for Complex Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. researchgate.net This method combines the separation capabilities of HPLC with the sensitive and selective detection of MS. In several research applications, this compound has been utilized as a derivatizing agent to enhance the detection of other molecules, and the resulting derivatives are analyzed by LC-MS. researchgate.netnih.gov

For example, aliphatic and triterpene alcohols in vegetable oils have been identified and quantified after derivatization with this compound. nih.gov The derivatized extracts were separated on a C8 column using a gradient elution with acetonitrile (B52724)/water mixtures and detected by negative-ion mode MS. nih.gov This approach highlights the utility of LC-MS in handling complex sample matrices. However, in some proteomics applications, this compound derivatization did not yield detectable signals in LC-MS analysis, possibly due to the large molecular structure and incomplete derivatization. nih.govresearchgate.net This indicates that the success of LC-MS analysis can be application-dependent.

Advanced Chromatographic Methods in Research and Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. In the context of this compound research, High-Performance Liquid Chromatography (HPLC) plays a significant role.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for assessing the purity of chemical substances and for performing quantitative analysis. medicinescience.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sepscience.com For this compound, HPLC can be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. researcher.life The area under the chromatographic peak for this compound is proportional to its concentration, allowing for accurate quantification when compared against a standard of known concentration. medicinescience.org

In many analytical scenarios, derivatization is employed to improve the chromatographic properties or detectability of target analytes. This compound itself is used as a derivatizing agent to enhance the analysis of other compounds, particularly alcohols. nih.govnih.gov For instance, fatty alcohol ethoxylates have been derivatized with this compound prior to HPLC analysis with UV-vis detection. nih.gov This derivatization was shown to be advantageous for both chromatographic separation and detection, leading to significantly lower limits of detection compared to other derivatizing agents like maleic or phthalic anhydride. nih.gov The use of this compound introduces a chromophore into the analyte molecule, making it readily detectable by UV detectors. nih.govresearchgate.net

The efficiency of an HPLC separation is highly dependent on the experimental conditions. Optimization of these parameters is crucial for achieving good resolution, peak shape, and analysis time. sepscience.comnih.gov For the separation of this compound derivatives, various conditions have been optimized in research studies.

A common setup involves a reversed-phase column, such as a C8 or C18 column, with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an acidic modifier like acetic acid. nih.govnih.gov For example, in the analysis of derivatized fatty alcohol ethoxylates, a gradient elution on a C8 column was performed with a water/acetonitrile mobile phase containing 0.1% acetic acid. nih.gov The optimization of factors such as the mobile phase composition, gradient profile, flow rate, and column temperature is essential to ensure the effective separation of the analytes of interest. mikro-polo.si

| Parameter | Optimized Condition |

| Column | C8 |

| Mobile Phase | Water/Acetonitrile with 0.1% Acetic Acid |

| Elution | Gradient |

| Table based on conditions used for separating this compound derivatives. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. slideshare.net For many organic compounds, particularly those with low volatility or polar functional groups, chemical modification through derivatization is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. slideshare.netchromforum.org While this compound itself can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of its derivatives often requires careful consideration of the derivatization strategy. nih.govnist.gov

Derivatization reactions typically target specific functional groups to increase volatility. slideshare.net For instance, in related analyses, anhydrides such as pentafluoropropionic anhydride (PFPA) are used to derivatize amines and alcohols, converting them into stable, volatile fluoroacyl derivatives that are readily analyzed by GC-MS. mdpi.com This general principle can be applied in the context of this compound research. For example, if this compound were reacted with an alcohol, the resulting carboxylic acid-ester derivative might require a second derivatization step (e.g., silylation) to cap the acidic proton and increase volatility for GC analysis.

Conversely, this compound itself has been employed as a derivatizing agent to improve the detection of other molecules, such as aliphatic and triterpene alcohols, in chromatographic methods. researchgate.net The anhydride reacts with the hydroxyl groups of these alcohols, and the resulting derivatives exhibit enhanced responses in mass spectrometry, facilitating their analysis. researchgate.net

The National Institute of Standards and Technology (NIST) has documented GC data for this compound, indicating its amenability to direct analysis under specific conditions. nist.govnist.gov The data includes the Kovats retention index, which is a standardized measure of retention time in GC. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Kovats Retention Index (Semi-standard non-polar column) | 343.7 | NIST Mass Spectrometry Data Center nih.gov |

| Top Peak (m/z) | 180 | NIST Mass Spectrometry Data Center nih.gov |

| 2nd Highest Peak (m/z) | 152 | NIST Mass Spectrometry Data Center nih.gov |

| 3rd Highest Peak (m/z) | 151 | NIST Mass Spectrometry Data Center nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique in synthetic chemistry for qualitatively monitoring the progress of chemical reactions and for identifying the optimal solvent conditions for purification by column chromatography. sepscience.comchemistryhall.comwisc.edu The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edumit.edu

In the context of this compound research, TLC is routinely used to track the conversion of reactants to products. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually assess the consumption of the reactants and the appearance of new product spots. chemistryhall.com The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). mit.edu Non-polar compounds are carried further up the plate by the mobile phase, yielding a higher Rf value. mit.edu

For example, the progress of reactions involving this compound, such as its amidation with various amines, can be effectively monitored. researchgate.net A study involving the alkaline hydrolysis of phenyl benzoate (B1203000) and the reduction of benzaldehyde (B42025) derivatives utilized TLC combined with image analysis for quantitative monitoring, choosing a hexane-ethyl acetate (B1210297) mixture as the mobile phase. rsc.org The choice of solvent system is critical for achieving clear separation between the spots of the starting material and the product. chemistryhall.com Researchers often test various solvent systems to find one that gives Rf values for the key components between 0.2 and 0.8. chemistryhall.com

After development, the spots can be visualized under UV light if the compounds are UV-active, or by using chemical stains that react to form colored compounds. mit.edu The relative positions of the spots provide immediate feedback on the reaction's status, indicating whether it has gone to completion, is partially complete, or has not started. chemistryhall.com

Table 2: Representative TLC Data for Reaction Monitoring

| Compound Type | Example Mobile Phase (v/v) | Example Rf Value | Reference Context |

|---|---|---|---|

| Starting Material (Substrate) | Petroleum ether/Ethyl acetate (7:3) | 0.73 | Monitoring reaction progress where the product is more polar than the substrate. rsc.org |

| Product | Petroleum ether/Ethyl acetate (7:3) | 0.42 | The product, being more polar, has a lower Rf value than the less polar starting material. rsc.org |

| Ester Product | Petroleum ether/Ethyl acetate (9:1) | 0.57 | Monitoring an esterification reaction where the ester product is less polar than the starting carboxylic acid. rsc.org |

| Carboxylic Acid Substrate | Petroleum ether/Ethyl acetate (9:1) | 0.23 | The polar carboxylic acid starting material has a lower Rf value. rsc.org |

Note: Rf values are dependent on specific conditions such as the exact stationary phase, temperature, and chamber saturation and should be considered illustrative. avantiresearch.com

Compound Index

Reactivity and Reaction Mechanisms of Diphenic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of diphenic anhydride (B1165640) lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a new acyl derivative.

The reaction of diphenic anhydride with amines, known as aminolysis, is a well-established method for the synthesis of diphenic acid amides. This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. libretexts.org The nature of the amine—whether it is aromatic, aliphatic, or heterocyclic—and the reaction conditions can influence the final products.

The aminolysis of this compound can yield either diphenic acid monoamides or diamides, depending on the stoichiometry and reactivity of the amine. derpharmachemica.comrhhz.net

Monoamides : When this compound is treated with an equimolar amount of an amine, the typical product is a diphenic acid monoamide, also referred to as a diphenamic acid. derpharmachemica.comrsc.org For instance, the reaction with various aromatic amines in refluxing ethanol (B145695) yields the corresponding 2'-[arylcarbamoyl]biphenyl-2-carboxylic acids. derpharmachemica.com Similarly, aliphatic and some heterocyclic amines react in dioxane to form the respective monoamides. derpharmachemica.comresearchgate.net

Diamides : The formation of a diamide (B1670390) requires the reaction of both carboxylic acid functionalities of the parent diphenic acid. This can be achieved by using two equivalents of a highly reactive amine or by converting the initially formed monoamide to the diamide in a subsequent step. For example, the reaction of this compound with 2-aminotriazole required two molar equivalents to obtain the biphenyl (B1667301) dicarboxamide derivative, as the reaction with one equivalent was incomplete. derpharmachemica.com In some cases, the second amidation is more challenging and may require different reaction conditions or activating agents. rhhz.net

Table 1: Products from the Aminolysis of this compound with Various Amines

| Amine Type | Reactant Amine | Product(s) | Reference |

| Aromatic | Aniline (B41778) | N-Phenyldiphenamic acid | rsc.org |

| Aromatic | Methylaniline | N-Phenyl-N-methyl-diphenamic acid | rsc.org |

| Aromatic | Various substituted anilines | 2'-[Arylcarbamoyl]biphenyl-2-carboxylic acids | derpharmachemica.com |

| Aliphatic | Isopropylamine | N-isopropyl-N'-(4-nitrophenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide (in a multi-step synthesis) | rhhz.net |

| Heterocyclic | 2-Aminotriazole | N2,N2'-di(1,2,4-triazol-3-yl)biphenyl-2,2'-dicarboxamide | derpharmachemica.com |

The distribution between monoamide and diamide products is significantly influenced by the reaction conditions. Key factors include:

Stoichiometry : As mentioned, using one equivalent of the amine generally favors the formation of the monoamide. derpharmachemica.com To synthesize a diamide, at least two equivalents of the amine are typically required. derpharmachemica.com

Solvent : The choice of solvent can affect the reaction rate and product yield. Ethanol is commonly used for reactions with aromatic amines, while dioxane is employed for aliphatic and some heterocyclic amines. derpharmachemica.comresearchgate.net

Temperature : Refluxing conditions are often used to drive the aminolysis reaction to completion. derpharmachemica.comrhhz.net

Catalysts and Reagents : While simple heating is often sufficient, the synthesis of diamides, particularly with less nucleophilic amines, can be more complex. For instance, the synthesis of a mixed diamide involved an initial reaction to form a monoamide, followed by treatment with p-toluenesulfonyl chloride (p-TsCl) and a second amine. rhhz.net The use of stannic chloride as a catalyst with aniline did not alter the formation of N-phenyldiphenamic acid. rsc.org

This compound can undergo hydrolysis, a reaction with water, to form diphenic acid. rsc.orgontosight.ai This reaction is essentially the reverse of the anhydride formation from the dicarboxylic acid. The anhydride is reported to be moisture-sensitive, and exposure to water or moist air should be avoided. fishersci.com

The formation of this compound from diphenic acid is an equilibrium process. This reversible reaction can be driven towards the anhydride by removing water, for example, by heating with a dehydrating agent like acetic anhydride. rhhz.net Conversely, in the presence of water, the equilibrium favors the hydrolysis of the anhydride back to the dicarboxylic acid. nsf.govchemrxiv.org This reversibility is a key feature of its chemistry and has been utilized in the development of chemically fueled dynamic systems where the molecule can be transiently switched between the open-chain acid and the closed-ring anhydride form. nsf.govchemrxiv.org

Aminolysis with Aromatic, Aliphatic, and Heterocyclic Amines

Ring-Opening Reactions with Various Nucleophiles

Beyond amines and water, this compound can react with a variety of other nucleophiles, leading to the opening of the seven-membered ring. These reactions follow the general mechanism of nucleophilic acyl substitution.

Examples of such reactions include:

Reaction with Alcohols : While not extensively detailed in the provided context, the reaction of acid anhydrides with alcohols to form esters is a fundamental organic reaction. libretexts.org It is expected that this compound would react with alcohols to yield a monoester of diphenic acid.

Reaction with Thiourea (B124793) : this compound reacts with thiourea to produce diphenoylthiourea. rsc.org This indicates that the sulfur or nitrogen atoms of thiourea can act as the nucleophile.

Reaction with Hydrazine (B178648) Derivatives : The reaction of this compound with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol leads to the formation of triazolotetrazine and triazolophthalazine derivatives. researcher.life Similarly, it reacts with hydrazine to form a dibenzo-[d,f] derpharmachemica.comresearcher.lifediazocine-5,8-dione. researchgate.net

The reactivity of this compound with different nucleophiles allows for the synthesis of a wide range of diphenic acid derivatives.

Cyclization and Condensation Reactions

This compound can participate in cyclization and condensation reactions, where it acts as a building block for more complex polycyclic structures.

Intramolecular Cyclization : When heated with aluminum chloride, this compound undergoes an intramolecular cyclization to form fluorenone-4-carboxylic acid. rsc.org This reaction involves a Friedel-Crafts-type acylation where one of the carbonyl groups attacks the adjacent phenyl ring.

Condensation with Active Methylene (B1212753) Compounds : this compound can condense with compounds containing an active methylene group. For instance, its condensation with malonic ester in the presence of zinc chloride yields dibenz[a,c] rhhz.netresearcher.lifecycloheptadiene-5,7-dione. cdnsciencepub.com

Condensation with Quinaldine (B1664567) : The reaction of this compound with quinaldine results in the formation of quinodiphenone, a reaction analogous to the formation of quinophthalone from phthalic anhydride. rsc.org

Condensation with Phenylacetic Acids : The condensation of this compound with halogen-substituted phenylacetic acids leads to the formation of enolacetates. researcher.life

Rhodium-Catalyzed Oxidative Dimeric Cyclization : In a more recent development, a rhodium-catalyzed oxidative dimeric cyclization of aromatic acids can lead to the formation of diphenic anhydrides as one of the products, showcasing a modern synthetic route. acs.org

These reactions highlight the versatility of this compound as a precursor in the synthesis of various polycyclic and heterocyclic systems.

Intramolecular Cyclization to Form Polycyclic Systems

Intramolecular reactions of diphenic acid and its anhydride are crucial for synthesizing polycyclic aromatic compounds, such as fluorenones. The proximity of the two phenyl rings facilitates cyclization reactions that are often thermodynamically favorable.

One key transformation is the conversion of diphenic acid or its derivatives into fluorenone structures. The thermal decomposition of biphenyl-2-carboxylic acid can proceed through this compound as an intermediate, which then undergoes ring-closure to yield fluorenone. researcher.life More advanced methods utilize transition metal catalysis to achieve this cyclization under controlled conditions. For instance, a rhodium-mediated oxidative dimeric cyclization of aromatic acids can produce fluorenone-4-carboxylic acids. rsc.org In this process, a dual cyclorhodium intermediate is formed through C-H activation. This intermediate can then lead to the formation of 2,2'-diaryl acids, which subsequently cyclize. rsc.org

The chemoselectivity of these cyclizations can often be controlled by additives. In the rhodium-mediated reaction, the presence of a Lewis acid like AgNTf₂ promotes an intramolecular Friedel-Crafts reaction to form fluoren-9-one-4-carboxylic acids. rsc.org Conversely, in the absence of such an additive, intramolecular dehydration occurs, leading to the formation of this compound. rsc.org

The formation of this compound from diphenic acid itself is an intramolecular cyclization. This reaction can be driven by chemical fuels like carbodiimides (e.g., EDC, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). nsf.gov This process transiently changes the dihedral angle between the phenyl rings by approximately 45° upon forming the anhydride. nsf.gov The reaction is generally efficient, especially at lower concentrations where intermolecular reactions are disfavored. nsf.gov

| Reactant(s) | Catalyst/Reagent | Product(s) | Key Finding |

| Aromatic Acids | Rh(III) / Ag₂CO₃ | Diphenic Anhydrides, Fluorenone-4-carboxylic acids | Chemoselectivity is controlled by a Lewis acid additive (AgNTf₂). Without it, this compound is formed via dehydration. rsc.org |

| Diphenic Acid (DP-Ac1) | EDC (carbodiimide) | This compound (DP-An1) | The cyclization is rapid and cleanly reversible through hydrolysis, altering the biaryl torsional angle. nsf.gov |

| Biphenyl-2-carboxylic acid | Heat | Fluorenone, Biphenyl | This compound is an intermediate in the thermal decomposition pathway leading to fluorenone. researcher.life |

Condensation with Resorcinol (B1680541) and Other Phenolic Compounds

This compound undergoes condensation reactions with phenols and their derivatives to form products analogous to the phthaleins, such as phenolphthalein (B1677637) which is derived from phthalic anhydride. sdstate.edusdstate.edu These reactions typically involve the electrophilic attack of the anhydride on the electron-rich aromatic ring of the phenol (B47542).

A well-documented example is the condensation of this compound with resorcinol. acs.orgamazon.comcoupang.com Research has shown that two moles of resorcinol react quantitatively with one mole of this compound under optimized temperature and condensing agent conditions. acs.org The resulting product is a complex molecule that exhibits fluorescence in alkaline solutions, a characteristic feature of fluorescein-type dyes. acs.org This condensation product is insoluble in acids and is a weaker acid than carbonic acid. acs.org

The structure of the condensation product allows for further derivatization. For instance, a tetrabromo derivative, analogous to eosin (B541160) (tetrabromofluorescein), has been successfully prepared from the this compound-resorcinol condensate. acs.org The mechanism of condensation with resorcinol is complex. Theoretical studies on similar systems, like resorcinol-formaldehyde condensation, suggest the reaction proceeds through the formation of a quinonemethide (QM) intermediate, which is the rate-determining step, followed by a Michael-type addition. mdpi.comresearchgate.net While the specific mechanism for this compound may differ, the high reactivity of resorcinol is a key factor.

The reaction conditions and the nature of the phenolic compound are critical for the successful synthesis of these dye-like molecules. Early reports highlighted the use of condensing agents to facilitate these reactions. sdstate.edusdstate.edu

| Anhydride | Phenolic Compound | Key Product Features | Analogous Dye |

| This compound | Resorcinol | Fluorescent in alkaline solution, insoluble in acids. acs.org | Fluorescein acs.org |

| This compound-Resorcinol Product | Bromine | Tetrabromo derivative. acs.org | Eosin acs.org |

| Phthalic Anhydride | Phenol | Acid-base indicator. sdstate.edusdstate.edu | Phenolphthalein sdstate.edusdstate.edu |

Photochemical and Other Advanced Reactions

This compound and its precursors are involved in a range of photochemical and other advanced reactions, leading to novel structures and functionalities.

Photochemical Reactions: The photooxidation of phenanthrenequinone (B147406) under oxygen can yield diphenic acid, which is the direct precursor to this compound. capes.gov.br This process highlights a photochemical route to the diphenic acid scaffold. Furthermore, derivatives of this compound have been designed to act as photo-initiators in polymerization reactions. For example, a derivative named BDI-5, synthesized from this compound and an aminoalcohol, acts as a hydrogen transfer type photo-initiator for the polymerization of pentaerythritol (B129877) triacrylate (PETA) in the presence of triethanolamine (B1662121) (TEA). researcher.life

An intriguing photophysical property of this compound is observed in its crystalline state. Although the molecule is chiral due to the non-planar arrangement of its phenyl rings and exists as a rapidly equilibrating mixture of enantiomers in solution, it can be crystallized to isolate one of the axially chiral enantiomers. These chiral crystals have been shown to exhibit circularly polarized luminescence (CPL) in the solid state. jst.go.jp

Other Advanced Reactions: this compound can participate in reactions involving organometallic reagents. A notable example is its reaction with mercuric oxide (HgO) in acetic acid. Prolonged heating leads to decarbonylation and the formation of a this compound-mercury compound. jst.go.jp Spectroscopic analysis of this product suggests an ionic O-Hg linkage, rendering the mercury-bonded carbon atom electrophilic. Consequently, this organomercury compound is reactive towards various nucleophiles, including potassium iodide (KI), hydrogen sulfide (B99878) (H₂S), and potassium cyanide (KCN). jst.go.jp

The core structure of this compound is also a target in modern synthetic methodologies. Rhodium-mediated oxidative dimeric cyclization of aromatic acids represents an advanced method to synthesize diphenic anhydrides directly. rsc.org This reaction proceeds via C-H activation and can be directed towards either this compound or a fluorenone derivative, showcasing the control achievable with modern catalytic systems. rsc.org

| Reaction Type | Reactants | Reagents/Conditions | Product(s)/Observation |

| Photooxidation | Phenanthrenequinone | Oxygen, Light | Diphenic acid capes.gov.br |

| Photo-initiation | BDI-5 (this compound derivative), PETA | Triethanolamine (TEA), Light | Polymerized PETA researcher.life |

| Photophysics | This compound | Crystallization | Chiral crystals exhibiting Circularly Polarized Luminescence (CPL). jst.go.jp |

| Organometallic Synthesis | This compound (1) | Mercuric oxide (HgO), Acetic acid | This compound-mercury compound (3) jst.go.jp |

| Catalytic Annulation | Aromatic Acids | Rh(III) catalyst, Ag₂CO₃ | Diphenic anhydrides rsc.org |

Polymer Science and Materials Applications of Diphenic Anhydride

Monomer in Polymer Synthesis

Diphenic anhydride (B1165640) serves as a versatile building block in polymer chemistry, enabling the creation of polymers with enhanced thermal, mechanical, and chemical properties.

Polyimide Synthesis and Characterization

Diphenic anhydride is recognized as a monomer for the synthesis of polyimides ontosight.ai. The general process for polyimide formation involves the reaction of diamines with dianhydrides, typically through a two-step procedure that includes the formation of a polyamic acid intermediate followed by an imidization step, often catalyzed by compounds like pyridine (B92270) and benzoic acid mdpi.com. While specific detailed characterization data for polyimides synthesized exclusively from this compound are not extensively detailed in all available research snippets, polyimides in general are well-known for their exceptional properties. These include high thermal stability, often with decomposition temperatures exceeding 400°C and glass transition temperatures (Tg) above 300°C mdpi.comrsc.orgresearchgate.netsioresin.comtitech.ac.jp. Furthermore, polyimides derived from various dianhydrides can exhibit excellent mechanical characteristics, such as high tensile strengths and moduli researchgate.net. The specific structure of the dianhydride monomer, such as this compound, is critical in dictating the final properties of the polyimide, influencing aspects like solubility, processability, and gas transport characteristics rsc.org.

High-Performance Polymer Development for Aerospace, Electronics, and Automotive Industries

As a monomer, this compound is integral to the development of high-performance polymers (HPPs), including polyimides, which are tailored for critical applications in the aerospace, electronics, and automotive industries ontosight.ai. Polymers incorporating this compound are noted for their potential to deliver superior thermal stability, robust mechanical strength, and desirable electrical properties ontosight.ai. High-performance polymers, in general, are engineered to maintain their integrity and functionality under extreme environmental conditions, offering exceptional mechanical, thermal, and chemical resistance github.comaddmangroup.com. These attributes make them indispensable for components in sectors such as aerospace, where materials must withstand high temperatures and mechanical stress, and in the automotive industry for parts requiring heat resistance and durability, as well as in electronic housings sioresin.comgithub.comaddmangroup.comaurorium.com. The unique structural contributions of this compound can lead to the creation of advanced materials with specialized properties, meeting the rigorous demands of these high-tech sectors ontosight.ai.

Alternating Polyesters and Polycarbonates through Ring-Opening Copolymerization (ROCOP)

This compound, often denoted as DPA, is a significant cyclic anhydride monomer utilized in Ring-Opening Copolymerization (ROCOP) processes rsc.orgfrontiersin.org. ROCOP provides a powerful method for synthesizing alternating polyesters and polycarbonates by copolymerizing epoxides with cyclic anhydrides, including this compound, or with carbon dioxide frontiersin.orgrsc.orgfrontiersin.orgnih.govrsc.orgnih.govmpg.de. This polymerization technique offers a pathway to novel polymer architectures that are often inaccessible through traditional polymerization methods, thereby expanding the range of achievable material properties frontiersin.orgnih.govresearchgate.net. ROCOP reactions involving this compound can yield polymers with specific sequential arrangements, such as ABB sequences, contributing to controlled polymer structures rsc.orgacs.org. The versatility of ROCOP allows for the fine-tuning of polymer properties by judicious selection of both epoxide and anhydride co-monomers, making it a highly adaptable approach for material design nih.gov.

The efficient and controlled synthesis of polyesters and polycarbonates via ROCOP is critically dependent on the development of sophisticated catalytic systems rsc.orgfrontiersin.orgnih.govnih.govacs.orgcore.ac.uk. Research efforts have concentrated on a variety of catalytic approaches, encompassing organometallic complexes, such as dinuclear and heterodinuclear complexes of metals like zinc, aluminum, and cobalt, as well as metal-free Lewis pair systems frontiersin.orgnih.govcore.ac.uk. These catalysts are engineered to achieve high activity, excellent selectivity (particularly in minimizing undesired side reactions like ether linkage formation), and precise control over molecular weight and dispersity core.ac.ukcore.ac.uk. For instance, heterodinuclear metal complexes often demonstrate superior catalytic performance due to synergistic effects arising from the interplay between different metal centers nih.gov. Notable examples include aluminum and cobalt complexes that exhibit high activity in the ROCOP of cyclohexene (B86901) oxide and phthalic anhydride core.ac.uk. Furthermore, zirconium(IV) catalysts have been developed to promote ABB sequence selectivity in anhydride/epoxide ROCOP reactions, showcasing advancements in controlling polymer microstructure acs.org. The ongoing development of these catalysts aims to optimize reaction rates, monomer insertion mechanisms, and polymer chain growth, thereby enabling the synthesis of polymers with precisely defined architectures acs.orgcore.ac.ukcore.ac.uk.

Polyesters and polycarbonates produced through ROCOP, including those synthesized using this compound, present significant potential for various biomedical applications frontiersin.orgnih.govmpg.de. These polymers are particularly attractive due to their inherent biocompatibility and biodegradability, properties that are paramount for medical devices and drug delivery systems frontiersin.orgnih.gov. The controlled polymerization afforded by ROCOP enables the creation of new alternating polyesters and polycarbonates with tunable characteristics, which are essential for tailoring materials for specific therapeutic or diagnostic uses frontiersin.orgnih.govnih.gov. Moreover, strategies such as post-polymerization modification can be employed to further enhance the biomedical functionality of these polymers, for example, by introducing reactive groups for conjugation frontiersin.org. The incorporation of degradable segments, such as poly(lactic acid) (PLA), into ROCOP-derived polymers can also introduce beneficial biocompatibility and degradability attributes, further expanding their utility in biomedical contexts rsc.org.

Functional Materials Development

Research into this compound and its derivatives has also focused on the creation of novel functional materials ontosight.ai. These materials are being explored for their unique optical and electrical properties, suggesting potential applications in the fabrication of advanced electronic and optical devices ontosight.ai. While the specific types of functional materials and their precise properties directly derived from this compound are still areas of active investigation, its structural versatility offers a platform for developing materials with tailored optoelectronic characteristics ontosight.ai.

Table 1: Properties of Alternating Polyesters/Polycarbonates Derived from this compound via ROCOP

| Polymer Type | Monomers (Example) | Degree of Copolymerization | Molar Mass (Mn) (kg mol⁻¹) | Dispersity (Đ) | Notes | Reference |

| Alternating Polyesters/Polycarbonates (ABB) | This compound (DPA) + Epoxides | 25 | 3.7 - 9.1 | Narrow | Copolymers with ABB sequences, stereoirregular. | rsc.org |

List of Compounds Mentioned:

this compound

Phthalic anhydride

Cyclohexene oxide

Carbon dioxide

Maleic anhydride

Diglycolic anhydride

Poly(lactic acid) (PLA)

Ethylene oxide

Epoxides

Cyclic anhydrides

Polyesters

Polycarbonates

Polyimides

Optical and Electrical Properties of this compound Derivatives in Advanced Devices

This compound serves as a valuable monomer in the synthesis of various high-performance polymers, including poly(ester-amide)s and polyimides. These materials often exhibit desirable optical properties, such as strong photoluminescence, making them candidates for advanced optoelectronic applications.